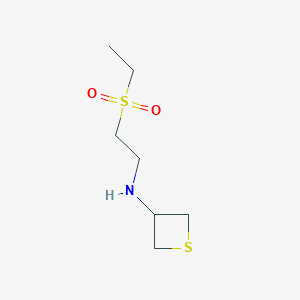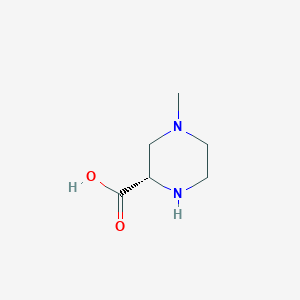
2,2-Dimethyl-N-(pent-4-en-2-yl)thietan-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-N-(pent-4-en-2-yl)thietan-3-amine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thietane ring, a pent-4-en-2-yl group, and a dimethylamine moiety. Its distinct chemical properties make it a subject of study in organic chemistry, pharmacology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(pent-4-en-2-yl)thietan-3-amine typically involves the following steps:
Formation of the Thietane Ring: The thietane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-dihalopropane derivative, in the presence of a base.
Introduction of the Pent-4-en-2-yl Group: The pent-4-en-2-yl group can be introduced via a nucleophilic substitution reaction using a suitable alkylating agent.
Attachment of the Dimethylamine Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as distillation or chromatography.
化学反应分析
Types of Reactions
2,2-Dimethyl-N-(pent-4-en-2-yl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thietane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines, or thiols; typically carried out in polar solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thietane derivatives.
Substitution: Substituted thietane derivatives with different functional groups.
科学研究应用
2,2-Dimethyl-N-(pent-4-en-2-yl)thietan-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 2,2-Dimethyl-N-(pent-4-en-2-yl)thietan-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,2-Dimethylthietan-3-amine: Lacks the pent-4-en-2-yl group, resulting in different chemical properties and reactivity.
N-(pent-4-en-2-yl)thietan-3-amine: Lacks the dimethyl groups, affecting its steric and electronic properties.
2,2-Dimethyl-N-(pent-4-en-2-yl)azetidin-3-amine: Contains an azetidine ring instead of a thietane ring, leading to different chemical behavior.
Uniqueness
2,2-Dimethyl-N-(pent-4-en-2-yl)thietan-3-amine is unique due to its combination of a thietane ring, a pent-4-en-2-yl group, and a dimethylamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C10H19NS |
|---|---|
分子量 |
185.33 g/mol |
IUPAC 名称 |
2,2-dimethyl-N-pent-4-en-2-ylthietan-3-amine |
InChI |
InChI=1S/C10H19NS/c1-5-6-8(2)11-9-7-12-10(9,3)4/h5,8-9,11H,1,6-7H2,2-4H3 |
InChI 键 |
BUBPJYORUFPNCW-UHFFFAOYSA-N |
规范 SMILES |
CC(CC=C)NC1CSC1(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B13013931.png)



![5-Fluorofuro[2,3-b]pyridin-3(2H)-one](/img/structure/B13013956.png)


![(3aS,4S,6S,6aR)-6-[2-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13013979.png)

![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoicacid](/img/structure/B13013991.png)




